molecular formula C15H15N5OS B2438155 1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one CAS No. 896678-24-3

1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one

Cat. No.: B2438155
CAS No.: 896678-24-3
M. Wt: 313.38
InChI Key: CCRVYBHYNFDNBC-UHFFFAOYSA-N
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Description

1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system, and a thioether linkage to a propanone moiety. The presence of the 4-methylbenzyl group further enhances its chemical properties and potential biological activities.

Properties

IUPAC Name

1-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-3-5-12(6-4-10)7-20-14-13(18-19-20)15(17-9-16-14)22-8-11(2)21/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRVYBHYNFDNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-methylbenzyl azide and a suitable pyrimidine derivative, under conditions that promote the formation of the triazole ring.

    Thioether Formation: The triazolopyrimidine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetone, under nucleophilic substitution conditions to form the thioether linkage.

    Final Product Isolation: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The thioether linkage and the 4-methylbenzyl group can enhance binding affinity and specificity. This compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one: Similar structure with a chlorobenzyl group instead of a methylbenzyl group.

    1-((3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one: Contains a methoxybenzyl group.

Uniqueness

The presence of the 4-methylbenzyl group in 1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one provides unique steric and electronic properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and related derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired triazole-thiadiazole structure. The method often includes:

  • Formation of triazole ring : This is achieved through cycloaddition reactions involving azides and alkynes.
  • Thioether formation : The introduction of sulfur into the molecular structure enhances the biological activity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on:

  • Anticancer properties : Several derivatives have shown significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116.
  • Antimicrobial activity : Compounds derived from this scaffold have demonstrated efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (μM)Reference
AnticancerMCF-71.1
HCT-1162.6
HepG21.4
AntimicrobialE. coliVaries
S. aureusVaries

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as urease, which plays a role in microbial pathogenicity.
  • Cell Cycle Arrest : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells through pathways involving thymidylate synthase inhibition.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Study : A study demonstrated that compound derivatives exhibited significant growth inhibition in cancer cell lines with IC50 values lower than standard chemotherapy agents like doxorubicin.
  • Antimicrobial Evaluation : Another study evaluated a series of triazole-thiadiazole derivatives against clinical strains of bacteria, showing promising results that suggest potential for therapeutic applications.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) improves coupling efficiency in aryl-thioether formation .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural assignments, particularly the triazolopyrimidine core and thioether linkage .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. Advanced :

  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in single crystals .

How can researchers design experiments to evaluate the compound’s inhibitory effects on enzymatic targets implicated in cancer?

Advanced
Methodological Framework :

Target Selection : Prioritize kinases (e.g., PI3K, EGFR) or proteases linked to tumorigenesis, based on structural similarity to known inhibitors .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP-analog probes for kinase activity) .
  • Binding Kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates .

Cellular Validation :

  • MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Western Blotting : Verify downstream pathway modulation (e.g., phosphorylation status of AKT/mTOR) .

Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells .

What strategies are recommended for resolving contradictions in reported biological activity data across studies involving triazolopyrimidine derivatives?

Advanced
Root-Cause Analysis :

  • Structural Variability : Compare substituent effects (e.g., 4-methylbenzyl vs. fluorobenzyl groups) using SAR tables (Table 1) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Statistical Validation : Apply ANOVA or Tukey’s test to assess significance across replicate experiments .

Q. Table 1: Structural Modifications and Bioactivity Trends

SubstituentBiological ActivityKey Reference
4-MethylbenzylModerate PI3K inhibition
4-FluorophenylEnhanced antimicrobial action*
Piperazine-linkedDual kinase/protease inhibition

*Note: BenchChem data excluded per guidelines; substitute with PubChem or journal sources.

What are the primary biological activities reported for this compound, and what standardized assays are used to assess them?

Q. Basic

  • Anticancer Activity :
    • MTT Assay : IC₅₀ values against leukemia (K562) and breast cancer (MDA-MB-231) cell lines .
    • Apoptosis Detection : Annexin V/PI staining via flow cytometry .
  • Antimicrobial Activity :
    • Microbroth Dilution : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .

Q. Advanced :

  • Mechanistic Studies : RNA sequencing to identify differentially expressed genes post-treatment .

How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?

Advanced
Stepwise Approach :

Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, chloro, methoxy) at the 4-methylbenzyl position .

Bioactivity Profiling : Test derivatives against a panel of targets (kinases, microbial strains) .

Computational Modeling :

  • Docking Simulations : Use AutoDock Vina to predict binding poses in ATP pockets .
  • QSAR Analysis : Correlate logP values with cytotoxicity using linear regression models .

Key Finding : The 4-methylbenzyl group enhances lipophilicity, improving membrane permeability compared to polar derivatives .

What experimental designs are recommended for assessing environmental stability or degradation products of this compound?

Q. Advanced

  • Photostability : Expose to UV light (254 nm) and analyze degradation via LC-MS .
  • Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C for 48 hours; monitor by TLC .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .

Data Interpretation : Half-life calculations and identification of major degradants (e.g., sulfoxide derivatives) .

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